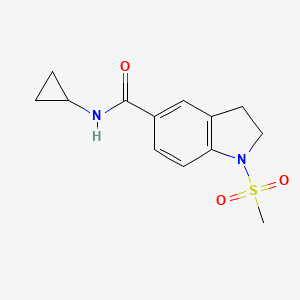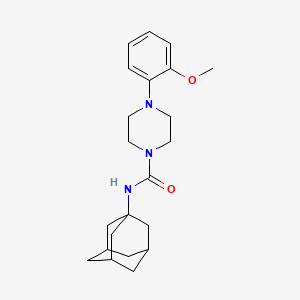![molecular formula C11H16N2O3S B4419234 4-[(tert-butylamino)sulfonyl]benzamide](/img/structure/B4419234.png)
4-[(tert-butylamino)sulfonyl]benzamide
Übersicht
Beschreibung
4-[(tert-butylamino)sulfonyl]benzamide is a chemical compound that has gained significant attention in scientific research over the past few years. It is commonly referred to as TBSB and has been found to have a wide range of applications in various fields of study. TBSB is a white crystalline powder that is soluble in water and organic solvents. It has a molecular formula of C11H17N2O3S and a molecular weight of 267.33 g/mol.
Wirkmechanismus
TBSB works by inhibiting the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition leads to a decrease in the production of hydrogen ions, which are responsible for the acidic environment in the body. TBSB has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
TBSB has been found to have several biochemical and physiological effects. It has been shown to decrease the production of hydrogen ions in the body, leading to an increase in pH. This can have a beneficial effect in the treatment of conditions such as metabolic acidosis. TBSB has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
TBSB has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase and has been found to have anti-inflammatory and analgesic properties. However, TBSB has some limitations as well. It is relatively expensive compared to other inhibitors of carbonic anhydrase, and its solubility in water is limited.
Zukünftige Richtungen
There are several future directions for the study of TBSB. One potential area of research is the development of TBSB analogs with improved solubility and potency. Another area of research is the investigation of the potential of TBSB as a therapeutic agent for the treatment of inflammatory diseases. Additionally, the use of TBSB in combination with other drugs for the treatment of various diseases is an area of interest for future research.
Conclusion:
In conclusion, TBSB is a chemical compound that has gained significant attention in scientific research over the past few years. It has been found to have a wide range of applications in various fields of study. TBSB works by inhibiting the activity of carbonic anhydrase and has been found to have anti-inflammatory and analgesic properties. Future research on TBSB could lead to the development of new therapeutic agents for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
TBSB has been extensively studied for its potential applications in various fields of study. It has been found to be a potent inhibitor of several enzymes, including carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. TBSB has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-(tert-butylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-11(2,3)13-17(15,16)9-6-4-8(5-7-9)10(12)14/h4-7,13H,1-3H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLRMQGRPLJJMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4419166.png)
![N-{4-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]phenyl}acetamide](/img/structure/B4419170.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4419172.png)
![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B4419173.png)

![N-{4-[(2-thienylcarbonyl)amino]benzyl}thiophene-2-carboxamide](/img/structure/B4419193.png)
![4-(4-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B4419196.png)

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methoxyacetamide](/img/structure/B4419207.png)


![2-[(6-methylpyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4419230.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419242.png)
![methyl ({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)acetate](/img/structure/B4419247.png)